3-Fluoro-4-methylpyridine

Purification Distillation Process Chemistry

3-Fluoro-4-methylpyridine (CAS 399-88-2) is a disubstituted pyridine derivative bearing a fluorine atom at the C3 position and a methyl group at C4. With a molecular formula of C₆H₆FN and a molecular weight of 111.12 g/mol, this compound exists as a colorless to pale yellow liquid at ambient temperature.

Molecular Formula C6H6FN
Molecular Weight 111.12 g/mol
CAS No. 399-88-2
Cat. No. B1330668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-methylpyridine
CAS399-88-2
Molecular FormulaC6H6FN
Molecular Weight111.12 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)F
InChIInChI=1S/C6H6FN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3
InChIKeyWZMOEPZZTTWDIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-methylpyridine (CAS 399-88-2): A Strategic Fluorinated Pyridine Building Block for Pharmaceutical and Agrochemical Synthesis


3-Fluoro-4-methylpyridine (CAS 399-88-2) is a disubstituted pyridine derivative bearing a fluorine atom at the C3 position and a methyl group at C4 [1]. With a molecular formula of C₆H₆FN and a molecular weight of 111.12 g/mol, this compound exists as a colorless to pale yellow liquid at ambient temperature . It is classified as a flammable liquid (flash point ~34 °C), requiring storage under inert atmosphere . Its primary value lies in serving as a versatile intermediate for constructing fluorinated heterocyclic scaffolds in drug discovery and crop protection research [2].

Why 3-Fluoro-4-methylpyridine Cannot Be Replaced by Generic Halogenated or Non-Halogenated Pyridine Analogs


The unique combination of a C3-fluorine and a C4-methyl substituent on the pyridine ring creates a distinctive electronic and steric environment that fundamentally differs from its chloro, bromo, or non-halogenated congeners [1]. Substituting fluorine with chlorine alters the lipophilicity by approximately 0.5 LogP units and shifts the boiling point by nearly 40 °C, directly impacting both synthetic handling and the pharmacokinetic profile of downstream drug candidates [2]. Furthermore, the strong electron-withdrawing effect of fluorine at the 3-position depresses the pyridine nitrogen basicity by roughly 2.5 pKa units compared to unsubstituted 4-methylpyridine, which profoundly influences salt formation, metal coordination, and catalytic cross-coupling reactivity [3]. These differences are not incremental—they determine whether a synthetic route succeeds or fails, making simple analog substitution scientifically invalid without full re-optimization.

Quantitative Differentiation Evidence for 3-Fluoro-4-methylpyridine Against Its Closest Structural Analogs


Boiling Point Differential: 3-Fluoro-4-methylpyridine Distills Nearly 40 °C Lower Than the 3-Chloro Analog

The boiling point of 3-fluoro-4-methylpyridine at atmospheric pressure (136 °C at 748 mmHg) is approximately 39.6 °C lower than that of 3-chloro-4-methylpyridine (175.6 °C at 760 mmHg) . This substantial difference directly impacts the selection of purification methods, energy costs in large-scale distillation, and thermal stability considerations during synthesis.

Purification Distillation Process Chemistry

Lipophilicity Control: 3-Fluoro-4-methylpyridine Exhibits Significantly Lower LogP Than the 3-Chloro and 3-Bromo Analogs

The computed partition coefficient (XLogP3) of 3-fluoro-4-methylpyridine is 1.3 [1], whereas 3-chloro-4-methylpyridine has an XLogP3 of 1.8 [2], and 3-bromo-4-methylpyridine would be expected to be even higher based on halogen polarizability trends. This 0.5 LogP unit difference represents a roughly 3.2-fold lower equilibrium concentration in a non-polar phase for the fluorinated compound, which is highly relevant for modulating membrane permeability and metabolic stability of derived drug candidates.

Drug Design Lipophilicity ADME LogP

Basicity Modulation: The Electron-Withdrawing 3-Fluoro Substituent Depresses Pyridine pKa by ~2.5 Units Versus 4-Methylpyridine

The predicted pKa of the conjugate acid of 3-fluoro-4-methylpyridine is 3.48 ± 0.18 , compared to the experimentally determined pKa of 5.98 for the conjugate acid of 4-methylpyridine (γ-picoline) [1]. This 2.5-unit decrease (approximately 316-fold reduction in basicity) is attributable to the strong inductive electron withdrawal of the fluorine atom at the 3-position.

Basicity Salt Formation Catalysis Coordination Chemistry

Density and Refractive Index Differentiation: Fluorinated Analog Shows Markedly Lower Density and Refractive Index Than Chloro and Bromo Congeners

3-Fluoro-4-methylpyridine has a measured density of 1.08 g/mL and refractive index (n20/D) of 1.479 [1]. By comparison, the 3-chloro analog has a density of 1.159 g/mL and refractive index of 1.531 , while the 3-bromo analog has a density of 1.549 g/mL and refractive index of 1.562 . These progressively increasing values follow the expected trend of halogen atomic mass but provide a clear, instrument-based method for identity confirmation and purity assessment.

Quality Control Identity Testing Formulation Refractive Index

¹H-NMR Spectroscopic Fingerprint: 3-Fluoro Substitution Produces Diagnostic Splitting Patterns Absent in Non-Fluorinated Pyridines

The ¹H-NMR spectrum of 3-fluoro-4-methylpyridine in CDCl₃ shows characteristic signals at δ 8.25 (s, 1H), 8.18 (m, 1H), and 7.02 (m, 1H), with the multiplet patterns arising from ¹H-¹⁹F coupling . In contrast, 4-methylpyridine (without fluorine) displays a simpler aromatic splitting pattern without ¹⁹F coupling satellites . This distinctive coupling serves as an unambiguous spectroscopic marker to differentiate 3-fluoro-4-methylpyridine from non-fluorinated or differently halogenated analogs.

Structural Confirmation NMR Spectroscopy Quality Assurance Fluorine Chemistry

Optimal Application Scenarios for 3-Fluoro-4-methylpyridine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity

When a drug discovery program requires a pyridine building block with moderate lipophilicity (XLogP3 = 1.3), 3-fluoro-4-methylpyridine offers a quantifiable advantage over the 3-chloro analog (XLogP3 = 1.8) [1]. This approximately 0.5 LogP unit reduction translates to improved aqueous solubility and potentially more favorable ADME properties for oral drug candidates, making it the preferred choice when balancing potency with drug-like physicochemical properties [2].

Large-Scale Process Chemistry Where Distillation Efficiency Matters

For kilogram-scale syntheses requiring distillative purification, the boiling point of 3-fluoro-4-methylpyridine (136 °C) is nearly 40 °C lower than that of 3-chloro-4-methylpyridine (175.6 °C) . This substantial difference reduces energy consumption, minimizes thermal decomposition risk, and enables use of standard steam-heated distillation equipment rather than specialized high-temperature setups, directly impacting the cost of goods in multi-batch manufacturing campaigns.

Synthesis of Fluorinated Pharmaceutical Intermediates via Cross-Coupling Chemistry

The reduced basicity (pKa ~3.48) of 3-fluoro-4-methylpyridine, relative to 4-methylpyridine (pKa 5.98), makes it less prone to catalyst poisoning via nitrogen coordination in palladium- or copper-catalyzed cross-coupling reactions [3]. This property is particularly advantageous when the pyridine nitrogen must remain unprotonated under mildly acidic reaction conditions, as documented in the patent literature for synthesizing 3-fluoro-4-methylpyridine-2-carboxylic acid derivatives as pharmaceutical intermediates [4].

Agrochemical Research Requiring Halogen-Specific Electronic Effects

In the development of fluorinated pesticides and herbicides, 3-fluoro-4-methylpyridine provides the strong inductive electron withdrawal of fluorine without the increased molecular weight and lipophilicity penalty of chlorine or bromine [5]. The distinct electron density distribution, evidenced by the characteristic ¹H-NMR splitting pattern, enables fine-tuning of the electronic properties of the pyridine ring to achieve selective target binding in pest control agents while maintaining favorable environmental degradation profiles .

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